4'-Bromo-2-pyrrolidinomethyl benzophenone
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Overview
Description
4’-Bromo-2-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO and a molecular weight of 344.25 g/mol . It is also known by its systematic name, (4-bromophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone . This compound is characterized by the presence of a bromine atom attached to a benzophenone structure, which is further modified by the addition of a pyrrolidinomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 4’-Bromo-2-pyrrolidinomethyl benzophenone are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the benzophenone moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the benzophenone moiety.
Scientific Research Applications
4’-Bromo-2-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-pyrrolidinomethyl benzophenone in medical applications involves its interaction with molecular targets and pathways involved in cancer cell proliferation. The compound is believed to interfere with specific signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: A simpler analog without the pyrrolidinomethyl group.
4-Bromo-2-methylpyridine: Another brominated compound with different structural features.
Uniqueness
4’-Bromo-2-pyrrolidinomethyl benzophenone is unique due to the presence of both the bromine atom and the pyrrolidinomethyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLIQFILLKWRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643645 |
Source
|
Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-47-5 |
Source
|
Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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